Product packaging for WST-8 Sodium(Cat. No.:)

WST-8 Sodium

Cat. No.: B10799913
M. Wt: 601.5 g/mol
InChI Key: VSIVTUIKYVGDCX-UHFFFAOYSA-N
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Description

Chemical Identity and Characterization of WST-8 Sodium

Systematic Nomenclature and Structural Formula

This compound is systematically named as 2H-Tetrazolium, 5-(2,4-disulfophenyl)-3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-, inner salt, sodium salt (1:1) . Its molecular formula, C₂₀H₁₄N₆NaO₁₁S₂ , reflects a complex aromatic tetrazolium core modified with electron-withdrawing and hydrophilic substituents. The structure comprises:

  • A tetrazolium ring at the core, which undergoes reduction to formazan in metabolic assays.
  • 2-Methoxy-4-nitrophenyl and 4-nitrophenyl groups at the 3- and 2-positions, respectively, contributing to electron-deficient characteristics.
  • A 2,4-disulfophenyl group at the 5-position, enhancing water solubility via sulfonate anions.
  • A sodium counterion balancing the tetrazolium’s positive charge, critical for stabilizing the compound in aqueous solutions.

The structural formula is illustrated below, emphasizing the spatial arrangement of functional groups that facilitate redox reactivity and solubility:

Structural Formula

          O₂N─(C₆H₃)(OCH₃)  
            │  
N─N⁺═C─N─C─(C₆H₃)(SO₃⁻)₂  
            │  
        NO₂─(C₆H₄)  

Sodium ion (Na⁺) associated with sulfonate groups.

Physicochemical Properties

This compound exhibits distinct physicochemical traits that underpin its utility in biological assays:

Property Value/Description Source
Molecular Weight 601.5 g/mol
Solubility in Water ≥10 mg/mL at 25°C
Appearance Orange to red crystalline powder
λmax (oxidized form) 450–500 nm
λmax (reduced formazan) 460 nm (broad peak)
Stability in Solution Stable for 24 hours at 4°C in neutral pH

The compound’s high solubility arises from its sulfonate groups and sodium counterion, which prevent aggregation in aqueous media. Unlike traditional tetrazolium salts like MTT, this compound does not require organic solvents for dissolution, simplifying experimental workflows. Its stability in physiological pH (7.0–7.4) ensures reliable performance in cell culture media.

Spectroscopic Characterization

UV-Vis Spectroscopy

In its oxidized state, this compound exhibits a weak absorption band between 450–500 nm. Upon reduction by cellular dehydrogenases, the formazan product shows a pronounced absorbance maximum at 460 nm (ε ≈ 37,000 M⁻¹cm⁻¹). This shift enables quantitative measurement of metabolic activity via spectrophotometry. Studies using E. coli suspensions demonstrated a linear correlation between absorbance at 450 nm and bacterial concentration (R² > 0.98).

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound are not publicly disclosed, analogous tetrazolium salts exhibit characteristic peaks:

  • ¹H NMR : Aromatic protons resonate at δ 7.5–8.5 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm.
  • ¹³C NMR : Nitrophenyl carbons display signals at δ 120–150 ppm, while sulfonate-bearing carbons appear downfield (δ 160–170 ppm).
Mass Spectrometry (MS)

High-resolution mass spectrometry of this compound confirms its molecular ion at m/z 601.5 (calculated for C₂₀H₁₄N₆NaO₁₁S₂). Fragmentation patterns typically include losses of sulfonate groups (-SO₃⁻, m/z 80) and nitro groups (-NO₂, m/z 46).

Solubility and Stability Under Physiological Conditions

This compound demonstrates exceptional solubility in aqueous buffers (>10 mg/mL), attributed to its sulfonate anions and sodium counterion. This property eliminates the need for detergent-based solubilization steps required for formazan crystals in MTT assays. Stability studies reveal:

  • pH Stability : The compound remains stable in neutral to slightly alkaline conditions (pH 7.0–8.0), with degradation observed at pH < 6.0 due to protonation of sulfonate groups.
  • Thermal Stability : Lyophilized powder is stable at -20°C for >2 years, while solutions retain activity for 24 hours at 4°C.
  • Light Sensitivity : Prolonged exposure to UV light induces photodegradation, necessitating storage in amber vials.

In cell culture media (e.g., DMEM, RPMI-1640), this compound maintains reactivity for up to 24 hours, enabling long-term incubation without cytotoxic effects. The reagent’s compatibility with phenol red-containing media further simplifies its use in high-throughput screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N6NaO11S2+ B10799913 WST-8 Sodium

Properties

Molecular Formula

C20H14N6NaO11S2+

Molecular Weight

601.5 g/mol

IUPAC Name

sodium;2-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]-5-sulfobenzenesulfonate

InChI

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1

InChI Key

VSIVTUIKYVGDCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization and Coupling Reactions

The tetrazolium ring is synthesized via diazotization of aromatic amines, followed by coupling with electron-rich aromatic compounds. For this compound, this involves:

  • Diazonium Salt Formation : A nitro-substituted aniline derivative is treated with nitrous acid (HNO₂) in acidic conditions to generate a diazonium salt.

  • Tetrazolium Ring Formation : The diazonium salt reacts with a substituted phenylhydrazine under controlled pH (8–9) and temperature (0–5°C) to form the tetrazolium core.

  • Sulfonation : Sulfonate groups are introduced at the 2,4-positions of one phenyl ring using fuming sulfuric acid, enhancing water solubility.

Sodium Salt Formation

The intermediate tetrazolium compound is neutralized with sodium hydroxide (NaOH) to yield the monosodium salt. Critical parameters include:

  • pH Control : Maintained at 7.0–7.5 to prevent degradation of the sulfonate groups.

  • Temperature : Reaction conducted at 25°C to avoid side reactions.

Purification and Drying

Crystallization

Crude this compound is purified via recrystallization:

  • Solvent System : A mixture of ethanol and water (3:1 v/v) is used to dissolve impurities while leaving the product in crystalline form.

  • Yield : Typical yields range from 65% to 75%, depending on the purity of starting materials.

Chromatographic Purification

For high-purity applications (e.g., pharmaceuticals), column chromatography is employed:

  • Stationary Phase : Silica gel modified with quaternary ammonium groups to retain ionic impurities.

  • Eluent : A gradient of methanol and ammonium acetate buffer (pH 6.5).

Drying

The purified product is lyophilized to remove residual solvents:

  • Conditions : −50°C under vacuum (0.01 mbar) for 48 hours.

  • Moisture Content : Final product contains <0.5% water, as measured by Karl Fischer titration.

Industrial-Scale Production

Large-scale manufacturing optimizes cost and efficiency while maintaining quality:

Reaction Scaling

  • Batch Reactors : Stainless steel reactors with automated temperature and pH control are used for diazotization and coupling steps.

  • Continuous Flow Systems : Sulfonation is performed in continuous flow reactors to improve heat dissipation and reduce side reactions.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥98%HPLC (C18 column, 254 nm)
Sodium Content4.5–5.5%Atomic absorption spectroscopy
Residual Solvents<50 ppm (ethanol)Gas chromatography
Microbial Contamination<10 CFU/gUSP <61> microbiological testing

Challenges and Optimization

Impurity Control

  • Byproducts : Nitro group reduction during synthesis can yield undesired amino derivatives, mitigated by strict oxygen exclusion.

  • Metal Contamination : Chelating resins (e.g., Chelex 100) are used to remove trace metals that catalyze degradation.

Stability Enhancements

  • Lyoprotectants : Trehalose (5% w/v) added before lyophilization improves shelf life to 3 years at −80°C.

  • Light Sensitivity : Amber glass packaging prevents photodegradation of the nitro groups.

Recent Advances in Synthesis

Green Chemistry Approaches

  • Solvent Reduction : Water is replacing organic solvents in coupling steps, reducing waste by 40%.

  • Catalytic Diazotization : Nano-catalysts (e.g., Au-Pd alloys) improve reaction rates and selectivity.

Continuous Manufacturing

Microfluidic systems enable real-time monitoring of reaction intermediates, reducing batch-to-batch variability .

Chemical Reactions Analysis

Reduction Mechanism and Reaction Pathways

WST-8 sodium undergoes a two-electron reduction mediated by cellular dehydrogenases or redox-active cofactors, producing a water-soluble orange formazan (λ<sub>max</sub> = 450 nm). The reaction involves:

  • Electron transfer via NAD(P)H-dependent dehydrogenases or membrane-bound electron transport systems.

  • Role of mediators : 1-methoxy-5-methylphenazinium methyl sulfate (mPMS) enhances electron transfer efficiency by shuttling electrons from NAD(P)H to WST-8 .

  • Formazan solubility : Unlike MTT-formazan crystals, WST-8-formazan remains soluble in aqueous solutions due to its sulfonate groups .

Key Reaction:
WST-8+2eDehydrogenase/MediatorFormazan+Colorimetric Signal\text{WST-8} + 2e^- \xrightarrow{\text{Dehydrogenase/Mediator}} \text{Formazan} + \text{Colorimetric Signal}

Substrate Specificity and Enzymatic Interactions

This compound reacts with diverse biological substrates:

Substrate Application Sensitivity (LOD) Reference
E. coliBacterial viability (10<sup>7</sup> CFU/mL)0.225 mM WST-8
NAD(P)HDehydrogenase activity0.3 nmole
Boar spermatozoaSemen quality assessment300 × 10<sup>6</sup> cells/mL
  • Dehydrogenase assays : WST-8 detects NAD(P)H with 5× higher sensitivity than UV-spectrophotometry (340 nm) .

  • Bacterial assays : Linear correlation between WST-8 concentration (0.225–4.5 mM) and absorbance at 450 nm in E. coli .

Concentration Effects

  • WST-8 : Absorbance increases linearly with WST-8 concentration (0.225–4.5 mM) in bacterial assays .

  • mPMS : Optimal mPMS concentration enhances signal intensity by 2.5× in NAD(P)H detection .

Incubation Parameters

Parameter Optimal Range Impact on Signal
Temperature25–37°CHigher activity at 37°C
pH7.0–8.0 (Tris-HCl)Maximal dehydrogenase activity
Incubation time10–60 minutesSignal plateaus after 40 min

Interference and Limitations

  • Inhibitors : EDTA at >2 × 10<sup>−5</sup> M reduces signal by chelating metal ions .

  • False positives : High concentrations of reducing agents (e.g., DTT) or detergents interfere with formazan stability .

  • Extracellular reduction : Unlike MTS, WST-8 is reduced extracellularly, avoiding cellular toxicity from formazan crystals .

Comparative Analysis with Other Tetrazolium Salts

Property WST-8 MTT XTT
Formazan solubilityWater-solubleInsoluble (requires DMSO)Water-soluble
Sensitivity5× higher than MTT LowModerate
ToxicityNon-toxic CytotoxicNon-toxic

Key Research Findings

  • Bacterial Detection : A 1-hour WST-8-mPMS assay achieves semi-quantitative detection of E. coli at 10<sup>7</sup> CFU/mL with 0.45 mM WST-8 and 0.2 mM mPMS .

  • Dehydrogenase Screening : The assay detects G6PD activity with a Z’ factor of 0.9, indicating high reproducibility .

  • Semen Analysis : WST-8 reduction rates correlate with sperm motility (r ≥ 0.78) at 300 × 10<sup>6</sup> cells/mL and 20 min incubation .

This compound’s versatility in detecting redox activity across biological systems, combined with its water solubility and low toxicity, makes it a superior choice for high-throughput assays. Future applications could explore its use in 3D cell cultures and real-time metabolic monitoring.

Scientific Research Applications

Cell Viability Assays

One of the most prominent applications of WST-8 sodium is in cell viability assays. The WST-8 assay is favored over traditional methods such as MTT due to its simplicity and reduced toxicity to cells. The formazan product generated from WST-8 remains soluble in aqueous solutions, allowing for direct measurement without the need for solvent extraction.

Protocol Overview

  • Reagents : this compound solution, cell culture medium.
  • Procedure :
    • Incubate cells with various concentrations of WST-8.
    • Measure absorbance at 450 nm after a specified incubation period.

Case Study: OrganoPlate® System

A study utilizing the OrganoPlate® system demonstrated the effectiveness of the WST-8 assay in assessing cell viability in a three-dimensional culture environment. The results indicated that the assay could accurately reflect cell health and proliferation rates over time, making it suitable for drug testing and toxicity studies .

Microbial Detection

This compound has also been applied in microbiological assays for detecting viable bacterial cells. The WST-8-mPMS (methylphenyl sulfonium) assay allows for rapid colorimetric detection of various bacterial strains, including E. coli.

Methodology

  • Reagents : this compound, mPMS, bacterial culture.
  • Procedure :
    • Mix WST-8 with mPMS and bacterial samples.
    • Incubate and measure absorbance at 450 nm to determine bacterial viability.

Case Study: Detection of E. coli

In a study evaluating the reduction ability of WST-8 on E. coli, varying concentrations of WST-8 were tested against a fixed concentration of bacteria (10^7 CFU/mL). Results showed a positive correlation between WST-8 concentration and absorbance readings, indicating effective detection without significant toxicity to the bacteria .

Sperm Quality Assessment

Recent research has highlighted the use of this compound in assessing sperm quality parameters in boars. This application underscores its versatility beyond traditional cell lines.

Experimental Design

  • Reagents : this compound solution, semen samples.
  • Procedure :
    • Combine semen samples with WST-8 solution.
    • Measure absorbance at various time points post-incubation.

Findings

A significant correlation was observed between the reduction rate of WST-8 and sperm motility, viability, and other quality metrics, suggesting its potential as a reliable tool for evaluating reproductive health .

Comparative Analysis with Other Tetrazolium Salts

WST-8 has been compared with other tetrazolium salts like MTT and XTT in various studies to evaluate its efficiency and reliability.

Tetrazolium SaltSolubilityToxicityAbsorbance Measurement
WST-8Water-solubleLowDirectly at 450 nm
MTTInsolubleModerateRequires solvent extraction
XTTWater-solubleModerateDirectly at 490 nm

This comparison illustrates that WST-8 provides a more user-friendly approach with lower toxicity risks compared to its counterparts .

Mechanism of Action

The mechanism of action of WST-8 Sodium involves its reduction by cellular dehydrogenases in the presence of NADH or NADPH. The reduction process converts the slightly yellow this compound into an orange-colored formazan dye. The amount of formazan dye produced is directly proportional to the number of viable cells, making it a reliable indicator of cell viability and proliferation .

Comparison with Similar Compounds

Key Findings :

  • MTT remains preferred for long-term studies due to lower cost, but WST-8 is superior for rapid screening .

XTT (Sodium 3'-[1-(Phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic Acid)

Parameter This compound XTT
Electron Mediator Requires 1-Methoxy PMS Requires exogenous electron coupling agents (e.g., PMS)
Signal Stability Stable signal over 24 hours Prone to signal precipitation
Applications Broad (sperm, tissues, NAD(P)H assays) Limited to cell viability

Key Findings :

  • WST-8 demonstrates greater stability and broader applicability than XTT .

MTS (3-(4,5-Dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

Parameter This compound MTS
Formazan Solubility Water-soluble Water-soluble
Sensitivity Higher sensitivity in NAD(P)H assays Lower sensitivity
Cost Higher Lower

Key Findings :

  • Both produce water-soluble formazan, but WST-8 is more sensitive for dehydrogenase activity quantification .

Neutral Red Uptake Assay

Parameter This compound Neutral Red
Mechanism Mitochondrial dehydrogenase activity Lysosomal uptake
Toxicity Non-toxic Toxic at high concentrations
Throughput High Moderate

Key Findings :

  • Neutral Red correlates with WST-8 in cytotoxicity assessments but is less suited for high-throughput screening .

Resazurin-Based Assays

Parameter This compound Resazurin
Detection Absorbance at 450 nm Fluorescence/absorbance (570/600 nm)
Dynamic Range Linear up to 19 nmole NAD(P)H Broader range
Applications Viability and enzymatic activity Viability and redox state

Key Findings :

  • Resazurin assays offer broader dynamic ranges, but WST-8 is more sensitive for low-concentration NAD(P)H detection .

LDH (Lactate Dehydrogenase) Release Assay

Parameter This compound LDH Assay
Mechanism Measures metabolic activity Measures membrane integrity loss
Time Resolution Early-stage cytotoxicity Late-stage cytotoxicity
Complementarity Used alongside LDH for comprehensive profiling N/A

Key Findings :

  • WST-8 detects cytotoxicity at lower concentrations than LDH, making it suitable for early intervention studies .

Biological Activity

WST-8 sodium (water-soluble tetrazolium salt) is a tetrazolium compound widely utilized in biological assays to assess cellular metabolic activity. Its reduction to formazan by dehydrogenases in viable cells makes it a valuable tool for measuring cell viability, proliferation, and enzyme activity. This article explores the biological activity of this compound, highlighting its applications, effectiveness, and research findings.

WST-8 is reduced by NAD(P)H-dependent dehydrogenases present in metabolically active cells. The reduction process leads to the formation of a soluble formazan dye, which can be quantified spectrophotometrically at 450 nm. This mechanism allows for a rapid assessment of cell viability and metabolic activity without the need for toxic solvents or extensive sample processing.

1. Cell Viability and Proliferation Assays

WST-8 is frequently employed in cell viability assays due to its low toxicity and rapid processing time. It provides a reliable measure of cell proliferation across various cell types.

2. Enzyme Activity Measurement

The compound has been used to quantify dehydrogenase enzyme activity in various biological samples, demonstrating high sensitivity and specificity. For instance, a study indicated that the WST-8 assay exhibited a limit of detection (LOD) for NAD(P)H that was five times more sensitive than traditional spectrophotometric methods .

3. Microbial Detection

Recent research has explored the use of WST-8 in detecting bacterial strains, such as E. coli. The WST-8-mPMS assay allows for semi-quantitative detection of bacterial viability within one hour .

Study on Enzyme Activity

In a study assessing dehydrogenase activity using WST-8, researchers optimized assay conditions and demonstrated reproducibility with a Z' factor of 0.9, indicating excellent assay performance .

Bacterial Detection

In another study, various concentrations of WST-8 were tested against E. coli cultures. The results showed a positive correlation between WST-8 concentration and absorbance at 450 nm, confirming that higher concentrations did not exhibit toxicity to the bacteria .

Comparative Analysis

The following table summarizes key findings from various studies on this compound:

Study Application Key Findings
Enzyme ActivityLOD for NAD(P)H was 0.3 nmole; Z' factor of 0.9
Microbial DetectionPositive correlation in absorbance with increasing WST-8 concentrations; no evident toxicity to E. coli
Sperm Quality AssessmentHigh correlation between WST-8 reduction rate and sperm parameters; optimal concentration identified

Q & A

Basic Research Questions

What are the fundamental principles of WST-8 Sodium in cell viability and proliferation assays?

This compound (4-(3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl)-3-sulfobenzenesulfonate) is a water-soluble tetrazolium salt that undergoes reduction by cellular dehydrogenases in metabolically active cells, producing a water-soluble formazan dye. This reaction is proportional to mitochondrial activity, enabling quantitative measurement of cell viability or proliferation via absorbance at 450 nm . Unlike MTT, WST-8 does not require solubilization steps, making it suitable for high-throughput assays. Key methodological considerations include:

  • Cell density optimization : For NFS-60 cells, concentrations of 1–2 × 10⁴ cells/well are recommended to avoid signal saturation .
  • Incubation time : 1–4 hours, depending on cell metabolic rate .

How does WST-8 compare to other tetrazolium salts (e.g., MTT, MTS) in sensitivity and experimental practicality?

ParameterWST-8MTTMTS
SolubilityWater-solubleRequires DMSOWater-soluble
SensitivityHigherModerateModerate
Assay Time1–4 hours4–6 hours2–4 hours
Signal Stability>24 hours<12 hours6–8 hours

WST-8 provides superior sensitivity and stability compared to MTT and MTS, particularly in detecting low cell densities or subtle metabolic changes. For example, in PEGylated G-CSF studies, WST-8 showed a 20% higher signal-to-noise ratio than MTS in the 700–800 IU/ml dose range . Its water solubility also eliminates cytotoxicity risks from organic solvents .

What are the critical steps for optimizing WST-8-based assays in bioactivity studies?

  • Cell line validation : Confirm linear correlation between cell number and absorbance (e.g., R² > 0.98) .
  • Interference testing : Pre-screen compounds for absorbance at 450 nm or direct redox interactions with WST-8 .
  • Control inclusion : Use blank (medium + WST-8) and negative controls (dead cells + WST-8) to normalize data .
  • Reagent stability : Prepare WST-8 solutions fresh or store at -20°C in aliquots to prevent degradation .

Advanced Research Questions

How can WST-8 assays be integrated into multiplexed platforms with orthogonal readouts (e.g., LDH release, ATP quantification)?

WST-8 is compatible with sequential or parallel multiplexing:

Sequential : Perform WST-8 viability assay first, then lyse cells for LDH activity measurement using a separate plate reader channel (e.g., 490 nm for LDH vs. 450 nm for WST-8) .

Parallel : Use half-area wells for simultaneous WST-8 and luminescence-based ATP assays, ensuring no spectral overlap .
Key validation step : Confirm absence of cross-reactivity between assay reagents (e.g., WST-8 does not inhibit LDH enzymatic activity) .

How can inter-laboratory variability in WST-8 cytotoxicity data be minimized?

A pilot study comparing WST-8 results across three laboratories highlighted variability sources:

  • Cell passage number : Use cells below passage 20 to maintain consistent metabolic profiles .
  • Edge effects : Pre-equilibrate plates to 37°C before seeding to minimize temperature gradients .
  • Statistical rigor : Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across technical replicates (n ≥ 3, N ≥ 8 replicates/experiment) .

What statistical approaches are recommended for analyzing dose-response data from WST-8 assays?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Tools include GraphPad Prism or R packages (drc, nplr) .
  • Outlier handling : Use Grubbs’ test to identify and exclude outliers in technical replicates .
  • Reproducibility metrics : Report coefficient of variation (CV) for intra- and inter-assay precision (target CV < 15%) .

How can WST-8 assays be adapted for 3D cell cultures or organoid models?

  • Matrix compatibility : Test WST-8 penetration in hydrogels (e.g., Matrigel) by comparing absorbance in 2D vs. 3D cultures. Optimize incubation time (may extend to 6–8 hours) .
  • Normalization : Use DNA quantification (e.g., Hoechst 33342) to normalize viability data to cell number in 3D structures .

How to resolve discrepancies between WST-8 data and alternative viability assays (e.g., trypan blue, Calcein-AM)?

Discrepancies often arise from:

  • Metabolic vs. membrane integrity : WST-8 reflects metabolic activity, while trypan blue measures membrane integrity. Cross-validate with ATP assays .
  • Compound interference : Redox-active compounds (e.g., ascorbate) may reduce WST-8 directly. Include cell-free controls with test compounds .
  • Proliferation vs. cytotoxicity : Use WST-8 for proliferation and LDH for cytotoxicity in parallel to distinguish effects .

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